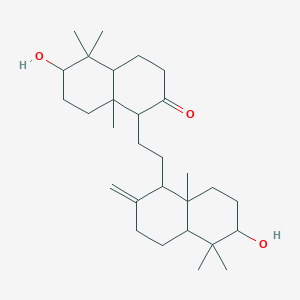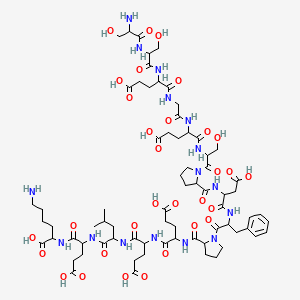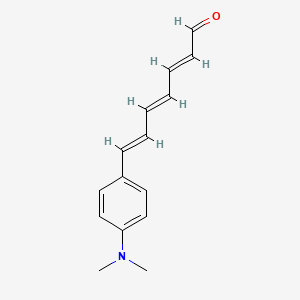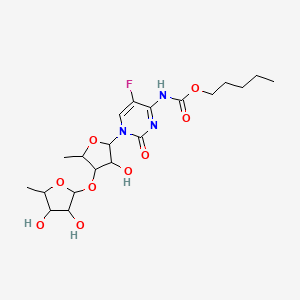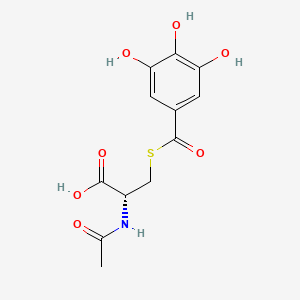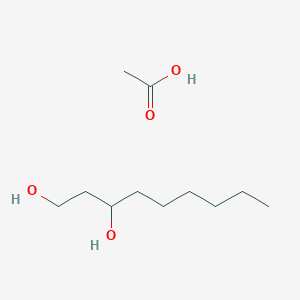
1,3-Nonanediol, 1-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Nonanediol, 1-acetate is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . It is a derivative of nonanediol, where one of the hydroxyl groups is acetylated. This compound is known for its applications in various fields, including flavors and fragrances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Nonanediol, 1-acetate can be synthesized through the esterification of 1,3-nonanediol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to proceed efficiently. The reaction conditions often involve refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization helps in obtaining a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Nonanediol, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: Nonanoic acid or nonanone.
Reduction: 1,3-Nonanediol.
Substitution: Various substituted nonanediol derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Nonanediol, 1-acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the flavors and fragrances industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1,3-Nonanediol, 1-acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and 1,3-nonanediol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Nonanediol: The parent compound without the acetate group.
1,2-Nonanediol: A structural isomer with hydroxyl groups at different positions.
1,3-Decanediol: A homologous compound with a longer carbon chain.
Comparison: 1,3-Nonanediol, 1-acetate is unique due to the presence of the acetate group, which imparts distinct chemical and physical properties. Compared to 1,3-nonanediol, it has different reactivity and applications, particularly in the flavors and fragrances industry .
Eigenschaften
Molekularformel |
C11H24O4 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
acetic acid;nonane-1,3-diol |
InChI |
InChI=1S/C9H20O2.C2H4O2/c1-2-3-4-5-6-9(11)7-8-10;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
BHYIBCIGNQEGQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCO)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
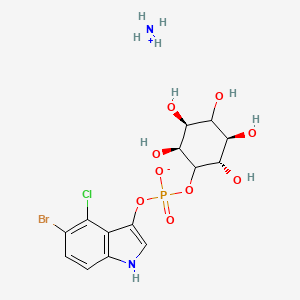
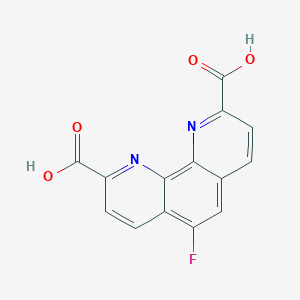
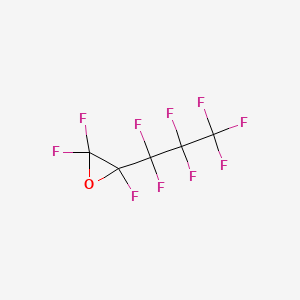
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
